

# Atractylenolide III's Effect on Gastrointestinal Function: A Technical Guide

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## Compound of Interest

Compound Name: Atractylenolide Iii

Cat. No.: B190639

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Atractylenolide III**, a sesquiterpenoid lactone isolated from the rhizome of *Atractylodes macrocephala*, has garnered significant attention for its diverse pharmacological activities. Traditional medicine has long utilized *Atractylodes macrocephala* for treating various digestive system ailments.[1] Modern research is now elucidating the molecular mechanisms underlying these therapeutic effects, with a particular focus on **Atractylenolide III**'s role in modulating gastrointestinal function. This technical guide provides a comprehensive overview of the current understanding of **Atractylenolide III**'s effects on the gastrointestinal tract, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

## Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro studies on the effects of **Atractylenolide III** on various aspects of gastrointestinal function.

Table 1: In Vivo Efficacy of **Atractylenolide III** in Gastrointestinal Models

Model	Species	Atractylenolide III Dose	Duration	Key Findings	Reference
Pyrotinib-induced diarrhea	Rat	15 mg/kg/day (oral)	Not specified	Delayed onset and reduced severity of diarrhea.	<a href="#">[2]</a>
Ethanol-induced gastric ulcer	Rat	10 mg/kg (oral)	Single dose	Significantly reduced ethanol-induced gastric ulcer by 70%. <a href="#">[3]</a> <a href="#">[4]</a>	<a href="#">[3]</a>
Dextran Sulfate Sodium (DSS)-induced ulcerative colitis	Mouse	10 and 20 mg/kg (oral gavage)	7 consecutive days	Ameliorated symptoms of ulcerative colitis.	<a href="#">[5]</a> <a href="#">[6]</a>
Reflux esophagitis	Rat	0.6, 1.2, and 2.4 mg/kg/day (intragastric)	28 days	Alleviated lesions in esophageal tissues.	<a href="#">[7]</a>

Table 2: In Vitro Efficacy of **Atractylenolide III** in Gastrointestinal Models

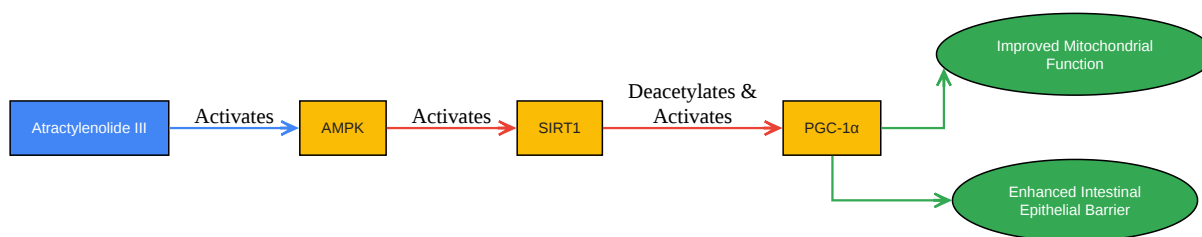
Model	Cell Line	Atractylenolide III Concentration	Key Findings	Reference
Ethanol-induced gastric mucosal cell damage	Primary rat gastric mucosal cells	EC50: 0.27 mM (cell death), 0.34 mM (membrane damage)	Dose-dependently prevented ethanol-induced cell death and membrane damage.	[3]
TGF- $\beta$ 1-induced epithelial-mesenchymal transition	IEC-6 (rat intestinal epithelial cells)	1–20 $\mu$ mol/l	Inhibited invasion and migration of cells induced by TGF- $\beta$ 1.	[8]
TNF- $\alpha$ -induced intestinal epithelial barrier dysfunction	Not specified	Not specified	Ameliorated the disruption of TNF- $\alpha$ -induced TEER and FD-4 disruption.	[9]

## Key Signaling Pathways

**Atractylenolide III** exerts its effects on gastrointestinal function through the modulation of several key signaling pathways.

### AMPK/SIRT1/PGC-1 $\alpha$ Pathway in Ulcerative Colitis

In the context of ulcerative colitis, **Atractylenolide III** has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 $\alpha$ ) signaling pathway. This activation helps to improve mitochondrial function and protect against intestinal epithelial barrier damage.

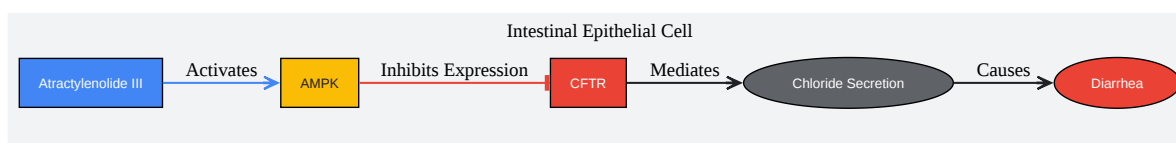


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#### AMPK/SIRT1/PGC-1α Signaling Pathway

## AMPK/CFTR Pathway in Drug-Induced Diarrhea

**Atractylenolide III** has been found to alleviate pyrotinib-induced diarrhea by modulating the AMPK/Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) pathway. By enhancing AMPK phosphorylation, it leads to a decrease in CFTR protein expression, thereby inhibiting chloride secretion into the intestinal lumen.[2]

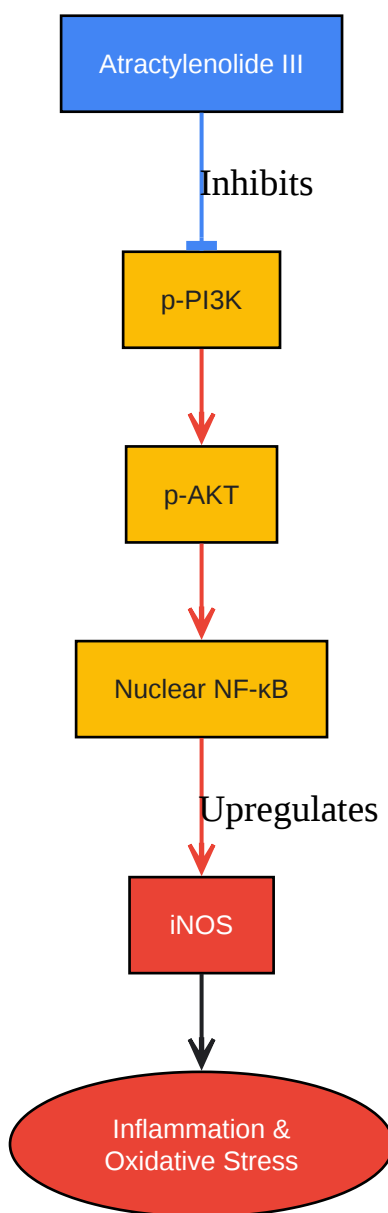


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#### AMPK/CFTR Signaling Pathway

## PI3K/AKT/NF-κB/iNOS Pathway in Reflux Esophagitis

In a rat model of reflux esophagitis, **Atractylenolide III** was shown to inhibit oxidative stress and inflammatory damage by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear factor kappa B (NF-κB)/Inducible nitric oxide synthase (iNOS) pathway.[7]



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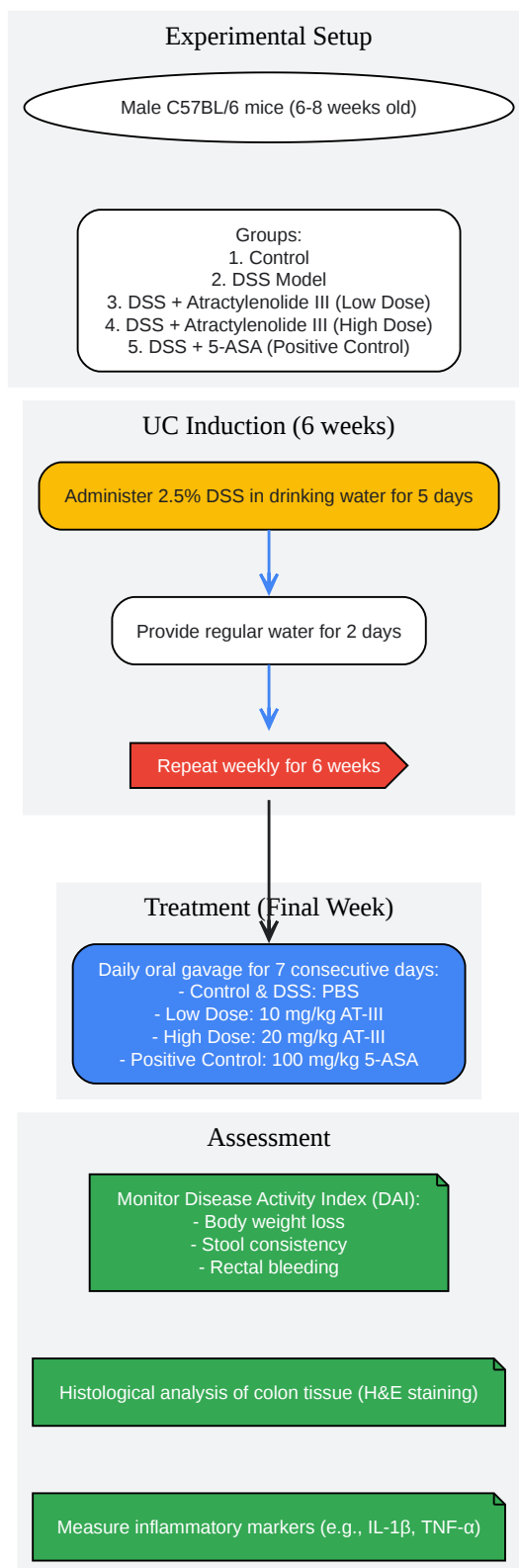
PI3K/AKT/NF-κB/iNOS Signaling Pathway

## Detailed Experimental Protocols

The following are reconstructed, detailed methodologies for key experiments based on the available literature.

## Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model in Mice

This protocol outlines the induction of ulcerative colitis in mice using DSS and subsequent treatment with **Atractylenolide III**.<sup>[5][6]</sup>

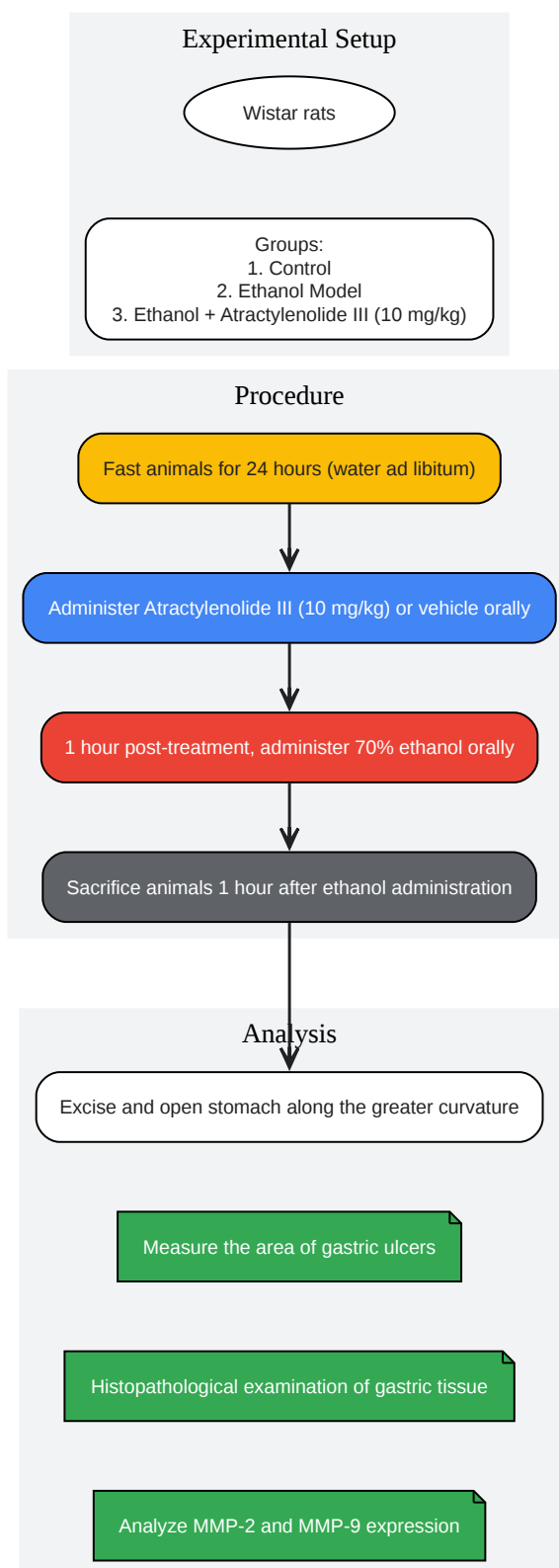


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DSS-Induced Ulcerative Colitis Protocol

## Ethanol-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of acute gastric ulcers in rats using ethanol and the gastroprotective effect of **Atractylenolide III**.<sup>[3][10]</sup>



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## References

- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Atractylenolide III alleviating pyrotinib-induced diarrhea by regulating AMPK/CFTR pathway through metabolite of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastroprotective activity of atractylenolide III from Atractylodes ovata on ethanol-induced gastric ulcer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atractylenolide III ameliorated reflux esophagitis via PI3K/AKT/NF- $\kappa$ B/iNOS pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atractylenolide III inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atractylenolide III ameliorates DSS-induced colitis by improving intestinal epithelial barrier via suppressing the NF- $\kappa$ B-Mediated MLCK-pMLC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
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